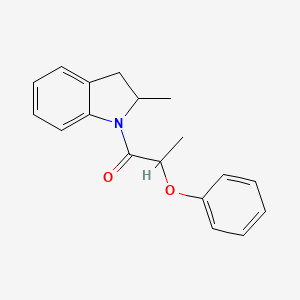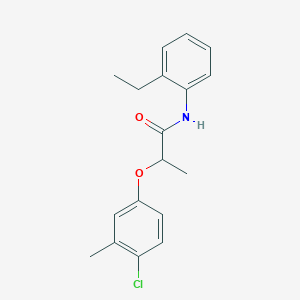![molecular formula C19H17NO3 B4409075 4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde](/img/structure/B4409075.png)
4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde
説明
4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde, also known as MQAE, is a fluorescent probe molecule widely used in scientific research. It is a member of the family of quinoline-based fluorescent probes and is commonly used to measure the concentration of chloride ions in biological systems.
作用機序
4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde works by binding to chloride ions and undergoing a change in fluorescence intensity. The change in fluorescence intensity is proportional to the concentration of chloride ions in the system. This compound has a high affinity for chloride ions and does not bind to other anions, making it a specific and reliable probe for measuring chloride ion concentration.
Biochemical and Physiological Effects:
This compound does not have any direct biochemical or physiological effects on cells or tissues. It is a non-toxic and non-invasive probe that can be used to study biological systems without interfering with their normal function.
実験室実験の利点と制限
One of the main advantages of using 4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde as a fluorescent probe is its high sensitivity and specificity for chloride ions. It is also a non-invasive method for measuring chloride ion concentration, making it ideal for studying live cells and tissues. However, there are some limitations to using this compound. It is a relatively expensive probe compared to other methods for measuring chloride ion concentration. It also requires specialized equipment for fluorescence measurement, which may not be available in all laboratories.
将来の方向性
There are many possible future directions for research using 4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde. One area of research is the study of chloride ion transport in disease states. Abnormal chloride ion transport has been implicated in a variety of diseases, including cystic fibrosis, epilepsy, and hypertension. This compound could be used to study the mechanisms underlying these diseases and to develop new treatments. Another area of research is the development of new fluorescent probes for measuring other ions or molecules in biological systems. This compound could serve as a template for the development of new probes with different specificities and sensitivities. Finally, this compound could be used in conjunction with other imaging techniques, such as confocal microscopy or electron microscopy, to study the localization and distribution of chloride ions in cells and tissues.
科学的研究の応用
4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}benzaldehyde is widely used in scientific research as a fluorescent probe for chloride ions. It is a non-invasive and sensitive method for measuring chloride ion concentration in biological systems. This compound has been used to study chloride ion transport in cells, including neurons, muscle cells, and epithelial cells. It has also been used to study the role of chloride ions in various physiological processes, including neurotransmission, muscle contraction, and acid-base balance.
特性
IUPAC Name |
4-[2-(2-methylquinolin-8-yl)oxyethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14-5-8-16-3-2-4-18(19(16)20-14)23-12-11-22-17-9-6-15(13-21)7-10-17/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRSHQDZNFBGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=CC=C(C=C3)C=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,4-dichlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4409000.png)
![4-[2-(4-benzylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4409007.png)
![4-{[methyl(phenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409011.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4409023.png)
![N-({[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4409030.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-fluorobenzamide](/img/structure/B4409043.png)
![2-[(5-bromo-2-furoyl)amino]-5-chlorobenzoic acid](/img/structure/B4409055.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4409067.png)
![3-{[(4-methyl-2-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4409073.png)
![1-{2-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4409083.png)

![N-(2-ethoxyphenyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4409092.png)
![5-bromo-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4409098.png)